

# Application Notes and Protocols for YKL-05-099 in In Vitro Studies

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## Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B15605874

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **YKL-05-099**, a potent inhibitor of Salt-Inducible Kinases (SIKs), in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological effects of **YKL-05-099**.

## Introduction

**YKL-05-099** is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2] SIKs are serine/threonine kinases that play crucial roles in regulating various physiological processes, including inflammatory responses and cell growth. [3][4] By inhibiting SIKs, **YKL-05-099** has been shown to modulate cytokine production and affect cell viability in different cell types, making it a valuable tool for research in immunology and oncology.[5][6]

## Mechanism of Action

**YKL-05-099** exerts its effects by inhibiting the kinase activity of SIKs.[1] This inhibition leads to a cascade of downstream events, most notably the dephosphorylation and nuclear translocation of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcriptional coactivators (CRTC). [4][6] In the nucleus, these dephosphorylated proteins can modulate gene expression. For instance, in acute myeloid leukemia (AML) cells, inhibition of SIK3 by **YKL-05-099** leads to altered HDAC4

phosphorylation and localization, which in turn suppresses the function of the transcription factor MEF2C, a key driver of AML progression.[4][6] Furthermore, SIKs have been shown to interact with and regulate the Wnt/ $\beta$ -catenin signaling pathway, a critical pathway in development and disease.[1][3]

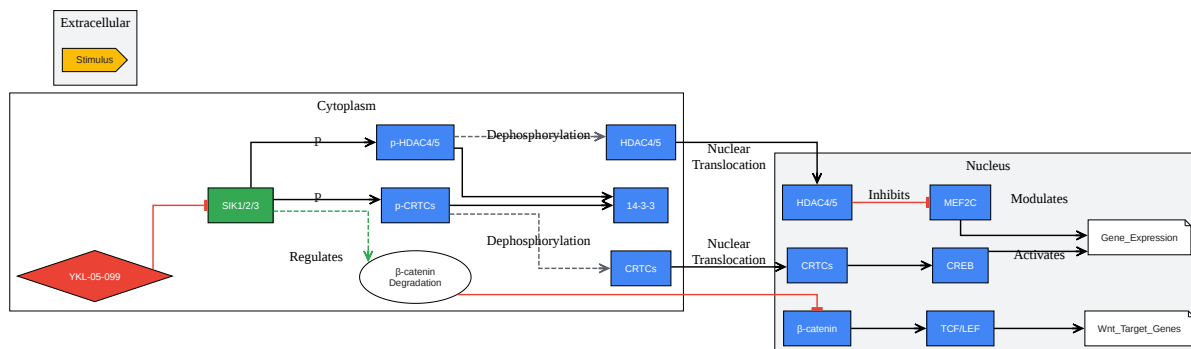
## Data Presentation: Quantitative In Vitro Data for YKL-05-099

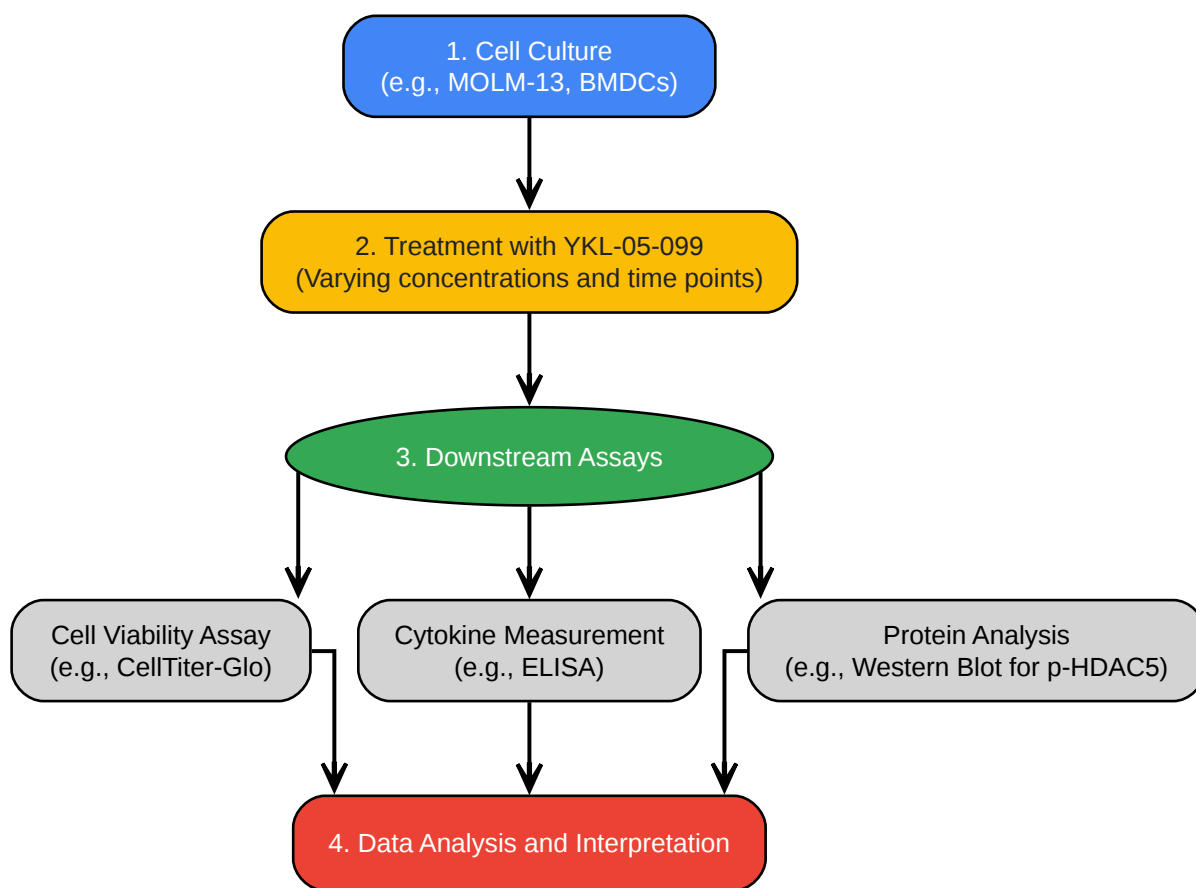
The following table summarizes the key quantitative data for **YKL-05-099** from various in vitro studies.

Parameter	Value	Cell Line/System	Reference
IC50 (SIK1)	~10 nM	Cell-free assay	[1][2]
IC50 (SIK2)	~40 nM	Cell-free assay	[1][2]
IC50 (SIK3)	~30 nM	Cell-free assay	[1][2]
EC50 (IL-10 enhancement)	460 nM	Zymosan A-stimulated bone marrow-derived dendritic cells (BMDCs)	[2][5]
IC50 (Cell Proliferation)	0.24 $\mu$ M	MOLM-13 leukemia cells	[5]
Effective Concentration	1 $\mu$ M	LPS-stimulated BMDCs (for cytokine modulation)	[1][5]
Effective Concentration	500 nM	RN2 leukemia cells (pretreatment for 3 days)	[4]

## Mandatory Visualizations

### Signaling Pathway of YKL-05-099 Action





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